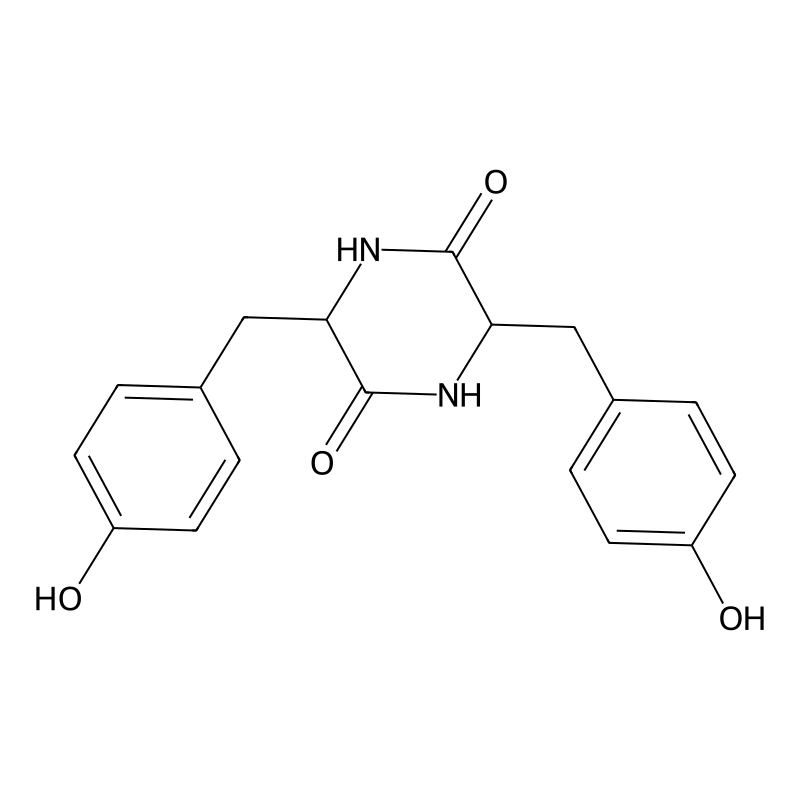Cyclo(tyrosyl-tyrosyl)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antioxidant Properties
Cyclo(tyrosyl-tyrosyl) demonstrates potent antioxidant activity. Studies have shown its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This property suggests its potential application in preventing oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer [].
Antiviral Activity
Research suggests that cyclo(tyrosyl-tyrosyl) possesses antiviral properties. Studies have demonstrated its effectiveness against various viruses, including influenza A virus, herpes simplex virus type 1, and human cytomegalovirus []. These findings highlight its potential as a therapeutic agent for viral infections.
Anticancer Activity
Emerging research explores the potential of cyclo(tyrosyl-tyrosyl) in cancer treatment. Studies have shown its ability to inhibit the growth and proliferation of cancer cells in various cancer types, including breast cancer, lung cancer, and colon cancer []. While further research is necessary, these findings suggest its potential as a novel anticancer agent.
Cyclo(tyrosyl-tyrosyl) is a cyclic dipeptide composed of two tyrosine residues linked by a peptide bond, forming a unique cyclic structure. Its chemical formula is and it is also known by its systematic name, cyclo(L-tyrosyl-L-tyrosyl). This compound belongs to a class of molecules known as cyclodipeptides, which are characterized by their cyclic structure formed from two amino acids. Cyclo(tyrosyl-tyrosyl) has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in targeting specific enzymes related to infectious diseases like tuberculosis .
cYY itself doesn't have a known biological function outside its role as a precursor to mycocyclosin. Mycocyclosin, however, is believed to be involved in the cell wall integrity and virulence of M. tuberculosis []. The mechanism by which it contributes to these processes is still under investigation.
There is no current data available on the specific safety or hazards associated with isolated cYY.
Future Research Directions
- Elucidating the complete pathway for cYY synthesis and its regulation.
- Understanding the detailed mechanism of cYY conversion to mycocyclosin by CYP121A1.
- Investigating the specific role of mycocyclosin in M. tuberculosis physiology and its potential as a drug target.
Cyclo(tyrosyl-tyrosyl) exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Research indicates that it can act as a mechanism-based inhibitor for CYP121A1, which is crucial for the survival of Mycobacterium tuberculosis. This property makes it a candidate for further development as an antitubercular agent . Additionally, studies have shown that analogs of cyclo(tyrosyl-tyrosyl) can influence microbial sensitivity and exhibit potential therapeutic effects against various pathogens .
The synthesis of cyclo(tyrosyl-tyrosyl) typically involves the cyclization of two tyrosine residues. One common method is through the use of ribosomal synthesis, where tyrosine-tRNA molecules are utilized as substrates in enzymatic reactions catalyzed by specific cyclodipeptide synthases. Additionally, chemical synthesis methods can be employed, including solid-phase peptide synthesis followed by cyclization under controlled conditions to yield the cyclic form .
Cyclo(tyrosyl-tyrosyl) has potential applications in various fields:
- Medicinal Chemistry: As a lead compound in the development of new antitubercular agents.
- Biotechnology: In studies involving peptide synthesis and enzyme inhibition.
- Pharmaceutical Development: As a scaffold for designing novel drugs targeting cytochrome P450 enzymes.
Its unique structure allows for modifications that can enhance its biological activity and specificity against target enzymes .
Interaction studies have focused on the binding affinity of cyclo(tyrosyl-tyrosyl) to cytochrome P450 enzymes, particularly CYP121A1. These studies reveal that the compound can effectively inhibit enzyme activity through a mechanism-based approach, suggesting that it forms stable complexes with the enzyme during catalysis. This interaction is critical for understanding its potential therapeutic applications against tuberculosis and other diseases mediated by P450 enzymes .
Cyclo(tyrosyl-tyrosyl) shares structural similarities with other cyclic dipeptides but possesses unique properties that differentiate it from its analogs. Below are some similar compounds:
Cyclo(tyrosyl-tyrosyl) is unique due to its specific interactions with cytochrome P450 enzymes and its potential role in antitubercular therapy, distinguishing it from other cyclic dipeptides which may not exhibit similar biological activities .








